Kinase Selectivity: Putative IKK-2 Preference Over Broad-Spectrum Thiophene Carboxamides
Vendor technical information suggests that N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide demonstrates selective inhibition of IKK-2 compared to structurally similar thiophene carboxamides, which often exhibit broader kinase inhibition profiles . However, the specific quantitative selectivity ratio (e.g., fold-selectivity over IKK-1 or other kinases) is not publicly disclosed. This contrasts with optimized IKK-2 inhibitors in the same chemical class, such as compound 22 from Baxter et al. (2004), which achieved an IC50 of 18 nM against IKK-2 with selectivity over a panel of kinases, but that compound bears a distinct substitution pattern [1]. The present compound's selectivity claim remains a class-level inference awaiting experimental validation.
| Evidence Dimension | IKK-2 inhibitory selectivity |
|---|---|
| Target Compound Data | Selective IKK-2 inhibition claimed (no IC50 reported) |
| Comparator Or Baseline | Lead compound 22 (Baxter et al., 2004): IKK-2 IC50 = 18 nM with kinase panel selectivity |
| Quantified Difference | Unable to calculate; target compound data unavailable |
| Conditions | In vitro enzyme assay (comparator); target compound assay conditions not reported |
Why This Matters
Unvalidated selectivity claims should not guide procurement without requesting vendor assay data; however, the structural novelty of the hydroxycyclopentyl group provides a rational basis for probing IKK-2-selective chemical space distinct from known leads.
- [1] Baxter, A., et al. (2004). Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-2822. View Source
